molecular formula C18H16FNO3 B2939638 N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 2097935-47-0

N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2939638
CAS RN: 2097935-47-0
M. Wt: 313.328
InChI Key: FAIHGLRNHZCUAO-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide, also known as DFU, is a small molecule that has been extensively studied for its potential therapeutic properties. DFU is a derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen and has been shown to possess anti-inflammatory, analgesic, and anticancer properties.

Scientific Research Applications

Chemoselective Acetylation and Synthesis

N-(2-Hydroxyphenyl)acetamide serves as a critical intermediate in the natural synthesis of antimalarial drugs. Through chemoselective monoacetylation, employing Novozym 435 as a catalyst, this process highlights the importance of acetyl donors and their chemoselective interactions, showcasing the compound's role in synthesizing medically significant molecules (Magadum & Yadav, 2018).

Molecular Docking and Anticancer Applications

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural analysis reveal its potential as an anticancer agent. By targeting the VEGFr receptor, its molecular docking analysis suggests a promising direction for therapeutic applications in cancer treatment (Sharma et al., 2018).

Decarboxylative Claisen Rearrangement Reactions

The compound's derivatives, specifically those related to furan-2-ylmethyl, undergo decarboxylative Claisen rearrangement. This reaction yields 2,3-disubstituted heteroaromatic products, underlining the compound's utility in organic synthesis and the creation of complex molecular architectures (Craig et al., 2005).

Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides

A series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized, highlighting a method that emphasizes good yields, environmental friendliness, and mild reaction conditions. This showcases the compound's versatility and potential for further chemical modifications (Raju et al., 2022).

Betti Reaction and Secondary Carbo-Piancatelli Rearrangement

The condensation of 2-naphthol, furfural, and acetamide, leading to an unexpected secondary carbo-Piancatelli rearrangement, exemplifies the compound's reactivity and potential for creating novel molecular structures. This unexpected reaction path provides insights into the complex behaviors of such compounds under catalytic conditions (Gutnov et al., 2019).

Synthesis of Novel Anti-inflammatory Derivatives

Research into synthesizing novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide highlighted significant anti-inflammatory activities. This indicates the compound's potential as a base for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-14-7-5-13(6-8-14)11-18(21)20-12-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIHGLRNHZCUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

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